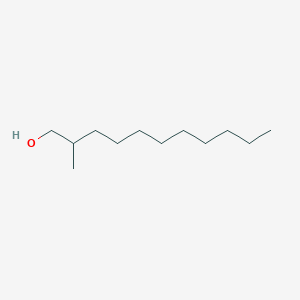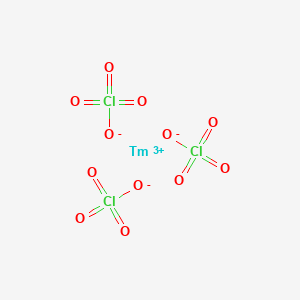
Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBDIA and is used as a cross-linking agent in biochemical studies.
Mecanismo De Acción
DBDIA works by forming covalent bonds between amino acid residues in proteins. This cross-linking process stabilizes protein complexes and helps to identify protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
DBDIA has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not affect the activity of enzymes or alter the stability of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBDIA has several advantages for use in lab experiments, including its ability to stabilize protein complexes and its low toxicity. However, it also has limitations, including its potential to cause nonspecific cross-linking and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of DBDIA in scientific research. One potential application is in the study of protein-protein interactions in disease states, such as cancer. DBDIA could also be used to study the structure and function of membrane proteins, which are difficult to study using traditional methods. Additionally, the development of new cross-linking agents with improved properties could lead to new applications for DBDIA in scientific research.
Métodos De Síntesis
The synthesis of DBDIA involves the reaction of 2,5-dibromo-4-nitrophenyl ester with thiocyanic acid in the presence of a reducing agent. The reaction yields DBDIA as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
DBDIA has been used in various scientific research applications, including protein-protein interaction studies, protein structure determination, and proteomics. It is used as a cross-linking agent to stabilize protein complexes and to identify protein-protein interactions.
Propiedades
Número CAS |
14556-88-8 |
|---|---|
Nombre del producto |
Thiocyanic acid, 2,5-dibromo-4-(2-iodoacetamido)phenyl ester |
Fórmula molecular |
C9H5Br2IN2OS |
Peso molecular |
475.93 g/mol |
Nombre IUPAC |
[2,5-dibromo-4-[(2-iodoacetyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C9H5Br2IN2OS/c10-5-2-8(16-4-13)6(11)1-7(5)14-9(15)3-12/h1-2H,3H2,(H,14,15) |
Clave InChI |
NFUGUEAPHPQLIB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Br)SC#N)Br)NC(=O)CI |
SMILES canónico |
C1=C(C(=CC(=C1Br)SC#N)Br)NC(=O)CI |
Otros números CAS |
14556-88-8 |
Sinónimos |
2,5-Dibromo-4-(2-iodoacetylamino)phenyl thiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















